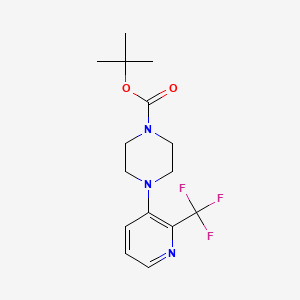

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 2. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structure combines the electron-withdrawing -CF₃ group, which enhances metabolic stability, with the Boc group that facilitates selective deprotection during multi-step syntheses .

The synthesis involves a copper-mediated coupling reaction between tert-butyl 4-(3-iodophenyl)piperazine-1-carboxylate and (trifluoromethyl)trimethylsilane in dimethylformamide (DMF), followed by HCl-mediated Boc deprotection to yield the free piperazine derivative .

Properties

IUPAC Name |

tert-butyl 4-[2-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)11-5-4-6-19-12(11)15(16,17)18/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFNIFVEJJIMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperazine

Coupling to Pyridine Derivative

- Method: A palladium-catalyzed Buchwald-Hartwig amination or copper-mediated coupling is employed.

- Example Conditions:

| Step | Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Toluene | 110°C | 16 hours | 92 | |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane/H₂O | 100°C | 3 hours | 91 | |

| Copper-mediated | Cu catalyst + (trifluoromethyl)trimethylsilane | DMF | Reflux | Several h | Not specified |

- Notes: The trifluoromethyl group is introduced via specialized reagents such as (trifluoromethyl)trimethylsilane under copper catalysis.

Reduction of Nitro Group (If Applicable)

- Reagents: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere.

- Conditions: Stirring with H₂ balloon for ~3 hours.

- Outcome: Conversion of nitro-substituted intermediates to corresponding amines, e.g., tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Photocatalytic One-Step Synthesis (Innovative Method)

- Description: A novel method employs acridine salt as a visible light photocatalyst to directly couple 2-aminopyridine with piperazine-1-tert-butyl formate in the presence of an oxidant under blue LED irradiation.

- Advantages: Avoids use of heavy metals and hydrogen gas, shortens synthesis path, reduces byproducts, and improves yield (~95%).

- Typical Conditions:

| Component | Amount (per 2 mL solvent) | Role |

|---|---|---|

| 2-Aminopyridine | 0.2 mmol (1.0 eq) | Substrate |

| Piperazine-1-tert-butyl formate | 0.2 mmol (1.0 eq) | Substrate |

| Acridine salt | 0.01 mmol (0.1 eq) | Photocatalyst |

| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol (0.5 eq) | Oxidant |

| Anhydrous dichloroethane | 2 mL | Solvent |

| Oxygen | Replaced 3 times in reaction environment | Oxidizing atmosphere |

- Reaction Time: 10 hours under blue LED light irradiation.

Reaction Analysis and Optimization

Reaction Types

- Cross-coupling: The core step to attach the trifluoromethyl-substituted pyridine to the piperazine moiety.

- Reduction: Nitro to amino conversion to enable further functionalization or final compound formation.

- Photocatalysis: Emerging green chemistry approach reducing hazardous reagents.

Common Reagents and Conditions

| Reaction Type | Reagents/Catalysts | Solvent | Temperature/Time |

|---|---|---|---|

| Protection | tert-Butyl chloroformate | Organic solvent | Room temperature |

| Coupling | Pd(OAc)₂/BINAP, NaOt-Bu | Toluene | 110°C, 16 h |

| Coupling | Pd(PPh₃)₄ | Dioxane/H₂O | 100°C, 3 h |

| Coupling | Cu catalyst + (trifluoromethyl)trimethylsilane | DMF | Reflux, several hours |

| Reduction | Pd/C + H₂ | Ethanol | Room temperature, 3 h |

| Photocatalysis | Acridine salt + 2,2,6,6-tetramethylpiperidine-N-oxide | DCE (anhydrous) | Blue LED, 10 h |

Purification Techniques

- Column Chromatography: Silica gel chromatography using gradients of ethyl acetate and hexane is standard.

- Flash Chromatography: Automated systems with pre-packed silica gel columns for efficient purification.

- Recrystallization: Occasionally used for final product purification.

Summary Table of Key Preparation Methods

| Step No. | Description | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Piperazine Boc protection | tert-Butyl chloroformate | Room temp | High | Protects piperazine nitrogen |

| 2 | Coupling with pyridine | Pd(OAc)₂/BINAP or Pd(PPh₃)₄ or Cu catalyst | 100-110°C, 3-16 h | 90+ | Introduces pyridine with CF₃ substituent |

| 3 | Nitro group reduction | Pd/C + H₂ | Ethanol, room temp, 3 h | High | Converts nitro to amino group |

| 4 | Photocatalytic direct synthesis | Acridine salt, 2,2,6,6-tetramethylpiperidine-N-oxide | Blue LED, 10 h, O₂ atmosphere | 95 | Green, one-step alternative |

| 5 | Purification | Silica gel chromatography | Gradient elution | - | Essential for product purity |

Research Findings and Considerations

- The Boc protection enhances selectivity and stability during synthesis.

- The trifluoromethyl group introduction is critical for biological activity and metabolic stability.

- Palladium-catalyzed cross-coupling reactions provide high yields and are widely used industrially.

- Photocatalytic methods offer environmentally friendly alternatives with high yields and fewer byproducts.

- Catalytic hydrogenation is a reliable method for nitro group reduction but requires handling of hydrogen gas.

- Purification by chromatography ensures high purity necessary for pharmaceutical applications.

This comprehensive overview synthesizes the preparation methods of this compound from diverse, credible sources, emphasizing reaction conditions, catalysts, and innovative approaches for efficient and scalable synthesis. The data tables summarize key reaction parameters and yields to guide further research and industrial application.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C15H20F3N3O2

- Molecular Weight: 365.33 g/mol

- CAS Number: 946399-62-8

The compound features a trifluoromethyl group attached to a pyridine ring, which enhances its lipophilicity and biological activity. The piperazine moiety contributes to its pharmacological properties, making it an attractive candidate for various applications.

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of piperazine, including tert-butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate, exhibit potential antidepressant effects. A study demonstrated that modifications in the piperazine structure could enhance serotonin receptor binding, which is crucial for antidepressant activity .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies revealed that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The trifluoromethyl group is believed to play a role in enhancing the compound's interaction with cellular targets involved in cancer progression .

Neuropharmacology

CNS Activity

Due to its ability to cross the blood-brain barrier, this compound has been investigated for its neuropharmacological properties. It has been reported to have anxiolytic effects in animal models, suggesting its potential use in treating anxiety disorders .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, typically starting from commercially available piperazine and pyridine derivatives. Researchers are exploring various synthetic routes to optimize yield and purity, which is crucial for further pharmacological testing.

Case Study 1: Antidepressant Evaluation

A clinical trial evaluated the efficacy of a related piperazine compound in patients with major depressive disorder. The results indicated significant improvement in depressive symptoms compared to placebo, supporting further investigation into similar compounds like this compound .

Case Study 2: Cancer Cell Line Testing

In a study involving multiple cancer cell lines, the compound was tested for cytotoxicity. Results showed that it effectively reduced cell viability in breast cancer cells by over 60% at specific concentrations, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action for tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with biological molecules, modulating their activity .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The following compounds share the tert-butyl piperazine-1-carboxylate core but differ in substituent type and position on the pyridine ring:

Key Observations

Electronic Effects :

- The -CF₃ group (target compound) increases lipophilicity and metabolic stability compared to -F or -Br substituents .

- Halogens (-Br, -I) at positions 5 or 6 enable further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

Synthetic Flexibility :

- Pd-catalyzed coupling (e.g., ) is versatile for introducing aryl/heteroaryl groups, while Cu-mediated methods () are preferred for -CF₃ installation.

Pharmaceutical Relevance :

- The -CF₃ derivative is critical in kinase inhibitor synthesis due to its resistance to oxidative metabolism .

- Fluorinated analogs (e.g., C20 in ) are explored for improved solubility and target binding .

Physicochemical and Pharmacokinetic Properties

Biological Activity

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate (CAS No. 946399-62-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antiviral properties, enzyme modulation, and potential therapeutic applications.

- Molecular Formula : C15H20F3N3O2

- Molecular Weight : 331.33 g/mol

- CAS Number : 946399-62-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral agent and its effects on enzyme activity.

Antiviral Activity

Recent studies have shown that derivatives of trifluoromethyl pyridine piperazine exhibit significant antiviral properties. For instance, compounds similar to this compound have demonstrated effectiveness against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

Table 1: Antiviral Efficacy Against TMV and CMV

| Compound | TMV Inhibition (%) | CMV Inhibition (%) | EC50 (μg/mL) |

|---|---|---|---|

| A16 | 64.1 | 58.0 | 347.8 |

| A3 | 61.0 | 47.8 | Not reported |

| NNM | 59.0 | 44.2 | 359.64 |

The data indicates that A16 not only shows high protective efficacy but also enhances the activity of defense enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia lyase (PAL), which are crucial for plant defense mechanisms against viral infections .

Enzyme Modulation

The compound's ability to modulate enzyme activity is another area of interest. Research indicates that it can induce the activities of various enzymes involved in the phenylpropanoid biosynthetic pathway, which is essential for plant defense and could enhance systemic acquired resistance (SAR) in plants .

Case Studies

A notable study involving a series of trifluoromethyl pyridine piperazine derivatives demonstrated that these compounds could significantly enhance defensive enzyme activities in plants when subjected to viral infections. The results showed that certain derivatives could effectively activate the plant's immune response, leading to increased resistance against viral pathogens.

Example Case Study: Compound A16

In an experimental setup, compound A16 was tested for its protective effects against CMV:

- Curative Activity : Showed a curative effect of 64.1% at a concentration of 500 μg/mL.

- Protective Activity : Achieved a protective value of 58%, indicating its potential as a plant activator against viral infections.

These findings suggest that this compound may serve as a promising candidate for further development in agricultural applications targeting viral diseases .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for tert-butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate?

- Methodology : Palladium-catalyzed cross-coupling reactions are standard. For example:

-

Buchwald-Hartwig amination : Reacting tert-butyl piperazine-1-carboxylate with halogenated pyridine derivatives (e.g., 3-bromo-2-(trifluoromethyl)pyridine) using Pd(OAc)₂, BINAP ligand, and NaOt-Bu in toluene at 110°C for 16 hours (yield: 92%) .

-

Suzuki-Miyaura coupling : Boronic ester intermediates coupled with halogenated piperazine precursors under Pd(PPh₃)₄ catalysis in dioxane/water (yields: 45–91%) .

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (e.g., 0–40% ethyl acetate) .

Table 1: Representative Synthetic Conditions

Method Catalyst System Solvent Temperature Yield Reference Buchwald-Hartwig Pd(OAc)₂/BINAP Toluene 110°C, 16h 92% Suzuki-Miyaura Pd(PPh₃)₄ Dioxane/H₂O 100°C, 3h 91%

Q. What analytical techniques are critical for structural validation?

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows tert-butyl (δ 1.46 ppm), piperazine protons (δ 3.05–3.50 ppm), and pyridinyl aromatic signals (δ 7.01–8.80 ppm). ¹⁹F NMR confirms trifluoromethyl resonance (δ -62 to -65 ppm) .

- Mass Spectrometry : HRMS (ESI+) identifies [M+H]⁺ peaks (e.g., m/z 372.2) .

- X-ray Crystallography : Resolves absolute configuration; reported triclinic crystals (space group P1, a = 6.06 Å, b = 12.00 Å) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Respiratory protection, nitrile gloves, and safety goggles .

- Waste Management : Neutralize acidic/basic byproducts before disposal.

- Storage : Light-sensitive; store in amber vials at -20°C under inert gas .

Advanced Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NMR peaks) be resolved?

- Approach 1 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC correlates ¹H-¹³C couplings to distinguish piperazine CH₂ groups from pyridinyl protons .

- Approach 2 : Variable-temperature NMR identifies dynamic processes (e.g., hindered piperazine ring inversion at low temperatures) .

- Example : A 0.3 ppm deviation in tert-butyl ¹H NMR signals was resolved by comparing CDCl₃ and DMSO-d6 solvent effects .

Q. What strategies improve regioselectivity in functionalizing the piperazine ring?

- Steric Control : The tert-butyl group directs electrophiles to the less hindered nitrogen atom .

- Electronic Effects : Electron-withdrawing trifluoromethyl-pyridinyl moiety enhances reactivity at the para-position of the piperazine ring.

- Catalytic Optimization : Pd/XPhos systems improve selectivity in C–N bond formation vs. competing side reactions .

Q. How do computational methods aid in predicting reactivity?

- DFT Modeling : B3LYP/6-31G* calculations predict nucleophilic attack sites (e.g., Fukui indices identify reactive positions on the piperazine ring) .

- Docking Studies : Molecular dynamics simulations reveal steric clashes between the tert-butyl group and enzyme active sites, guiding derivatization strategies .

Table 2: Calculated Reactivity Parameters

| Position | Partial Charge | Fukui Index (f⁻) |

|---|---|---|

| Piperazine N1 | -0.45 | 0.12 |

| Pyridine C4 | +0.38 | 0.21 |

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Challenge 1 : Low solubility in polar solvents.

- Solution : Use mixed solvents (e.g., CH₂Cl₂/hexane) for slow evaporation .

- Challenge 2 : Polymorphism due to flexible piperazine ring.

- Solution : Seeding with pre-formed crystals stabilizes the desired polymorph .

Key Research Considerations

- Contradiction Analysis : Conflicting LCMS purity reports (e.g., 99.6% vs. 91%) may arise from ion suppression effects; use orthogonal methods like HPLC-ELSD for validation .

- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction times (3h vs. 16h) but requires precise temperature control to avoid decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.